7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted density of approximately 1.6 g/cm^3 and a predicted refractive index of n 20D 1.71 . It is stored at room temperature .Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
Takei, Yasuda, and Takagaki (1979) developed a synthetic route for 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from diethyl oxaloacetate and ethyl acylpyruvates. They utilized ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride and ethyl 5-substituted 4-amino-3-pyrazolecarboxylates for the synthesis (H. Takei, N. Yasuda, H. Takagaki, 1979).
Regioselective Synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides
A study by Drev et al. (2014) detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting a regioselective approach. They first prepared methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and then treated it with POCl3 to obtain a highly reactive 7-chloro derivative, which was further reacted with various reagents to yield 7-substituted derivatives (Miha Drev et al., 2014).
Structural Analysis and Characterization
X-Ray Analysis of Pyrazolo[1,5-a]pyrimidines
Clayton et al. (1980) conducted X-ray analysis on specific pyrazolo[1,5-a]pyrimidines, providing valuable structural data and confirming the product's identity through carbon-13 chemical shift values. This research adds to the understanding of the structural aspects of these compounds (J. P. Clayton et al., 1980).
Biological Activities
Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidines
Al-Turkistani et al. (2011) synthesized a series of novel uracils and pyrimidine derivatives and tested them for antimicrobial activities. Their findings provide insights into the potential applications of these compounds in combating microbial infections (A. A. Al-Turkistani et al., 2011).
Antischistosomal Activity
Senga et al. (1975) synthesized various pyrazolo[1,5-a]pyrimidines and tested their antischistosomal activity against Schistosoma mansoni. Their research indicates the potential of these compounds in treating infections caused by this parasite (K. Senga et al., 1975).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
7-ethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-6-5(9(14)15)4-10-7-3-8(13)11-12(6)7/h3-4H,2H2,1H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPYZGKSOKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC2=CC(=O)NN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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